molecular formula C15H19N3O B6045038 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone

2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone

Cat. No. B6045038
M. Wt: 257.33 g/mol
InChI Key: BLJMSTFBQRRNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as EPP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. EPP belongs to the class of pyrimidine derivatives and has been shown to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone is not well understood, but it is believed to involve the inhibition of certain enzymes, particularly those involved in DNA synthesis. 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as thymidine kinase and dihydrofolate reductase, which are involved in DNA synthesis. 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has also been shown to induce apoptosis in cancer cells, and it has been found to possess antiviral and antitumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments is its potential as a target for drug development. 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to possess antitumor and antiviral properties, making it a potential candidate for the development of new drugs. However, one limitation of using 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments is its potential toxicity. 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to be toxic to certain cell lines, and its toxicity must be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for research involving 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone. One area of research could focus on the development of new drugs that target 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone and its biochemical pathways. Another area of research could focus on the potential applications of 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in the treatment of viral infections and cancer. Additionally, further research could be conducted to better understand the mechanism of action of 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone and its potential toxicity.

Synthesis Methods

The synthesis of 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone involves the reaction of 4-ethylphenylhydrazine and ethyl acetoacetate in the presence of propylamine and acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. 2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been found to possess antitumor and antiviral properties, and it has also been shown to inhibit the activity of certain enzymes, making it a potential target for drug development.

properties

IUPAC Name

2-(4-ethylanilino)-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-5-13-10-14(19)18-15(17-13)16-12-8-6-11(4-2)7-9-12/h6-10H,3-5H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJMSTFBQRRNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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